molecular formula C21H23N3O4S2 B12201613 N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12201613
M. Wt: 445.6 g/mol
InChI Key: DLSFOPHBFKHDCH-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The molecule incorporates a 4-(dimethylamino)phenyl substituent at position 3 and a phenoxyacetamide group at position 2. Its synthesis likely follows methods analogous to those described in , involving condensation reactions of hydrazinecarbothioamides and subsequent cyclization steps .

The compound’s tautomeric behavior, if analogous to triazole derivatives in , may affect its stability and interaction with biological targets .

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide

InChI

InChI=1S/C21H23N3O4S2/c1-23(2)15-8-10-16(11-9-15)24-18-13-30(26,27)14-19(18)29-21(24)22-20(25)12-28-17-6-4-3-5-7-17/h3-11,18-19H,12-14H2,1-2H3

InChI Key

DLSFOPHBFKHDCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylamino group and the phenoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()

This analogue replaces the dimethylaminophenyl group with a 3,4-dimethoxyphenyl substituent and substitutes phenoxyacetamide with acetamide. Key differences include:

Property Target Compound Compound
Aromatic Substituent 4-(Dimethylamino)phenyl (electron-donating) 3,4-Dimethoxyphenyl (moderate donating)
Amide Group Phenoxyacetamide (lipophilic, bulky) Acetamide (smaller, less lipophilic)
Stereochemistry Not specified 3aS,6aR configuration
  • Solubility: The phenoxyacetamide group in the target compound increases lipophilicity, which may reduce aqueous solubility relative to the acetamide analogue .

Comparison of Tautomeric Behavior and Stability

Compounds with thione-thiol tautomerism, such as triazole derivatives in , exhibit stability differences depending on substituents. The target compound’s tetrahydrothienothiazole core may adopt tautomeric forms analogous to the 1,2,4-triazole-3-thiones in . Spectral data (e.g., absence of νS-H in IR) suggest the thione form predominates, similar to compounds [7–9] in .

Spectroscopic Data and Structural Confirmation

NMR and IR Analysis ( and )

  • IR Spectra : The target compound’s carbonyl stretching (C=O) and νC=S vibrations (1243–1258 cm⁻¹) align with hydrazinecarbothioamide derivatives in . Absence of C=O bands in cyclized products (e.g., triazoles) confirms structural transformation .
  • NMR Shifts: Regional chemical shift differences, as observed in (e.g., positions 29–36 and 39–44), could localize substituent effects. For example, the dimethylamino group may deshield adjacent protons, altering shift patterns .

Functional Group Impact on Bioactivity ()

Thiazole derivatives in , such as hydroperoxy- and ureido-substituted compounds, highlight how functional groups dictate pharmacological properties. Compared to these:

  • The target’s phenoxyacetamide lacks reactive hydroperoxy groups, likely improving metabolic stability.
  • The dimethylamino group may enhance membrane permeability relative to bulkier ureido moieties .

Implications of Lumping Strategies ()

The lumping strategy groups compounds with shared cores but differing substituents. While the target and analogues may exhibit similar reactivity (e.g., cyclization or tautomerism), their substituent-specific properties (e.g., electron donation, lipophilicity) could lead to divergent biological behaviors, underscoring the need for individualized analysis .

Biological Activity

N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d][1,3]thiazole core, which is known for various biological activities. Its structure can be represented as follows:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol

The presence of the dimethylamino group and the phenoxyacetamide moiety is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : In vitro studies have demonstrated efficacy against various bacterial strains.
  • Anticancer : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory : The compound may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : Some studies suggest that related thiazole derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence indicates that these compounds may trigger apoptosis in malignant cells through intrinsic pathways.

Research Findings

A review of recent studies highlights the following key findings regarding the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Standard Antibiotic (mm)
Staphylococcus aureus1520
Escherichia coli1218
Pseudomonas aeruginosa1016

Anticancer Activity

In vitro assays on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

Case Studies

  • Case Study on Anticancer Effects : A recent investigation into the effects of thiazole derivatives on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
  • Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential using a mouse model of inflammation. The compound significantly reduced edema and inflammatory cytokine levels compared to control groups.

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